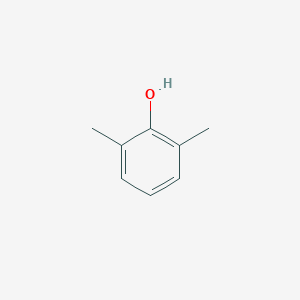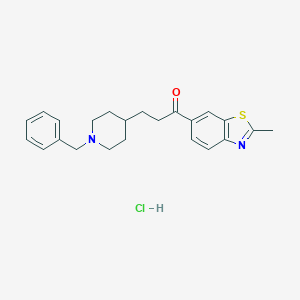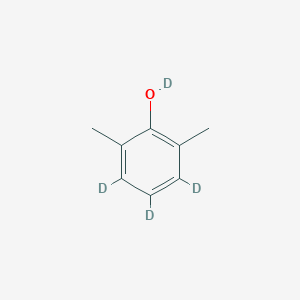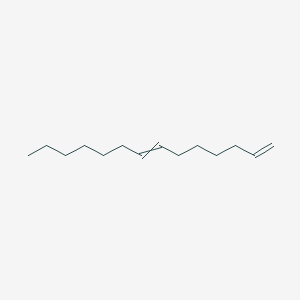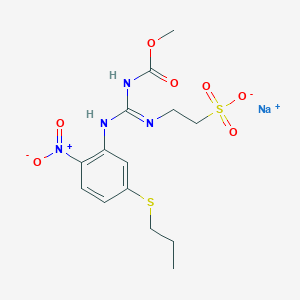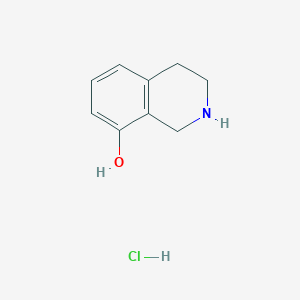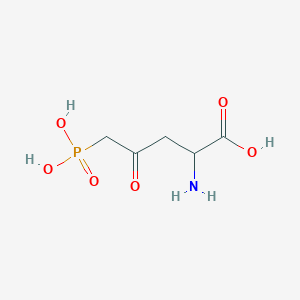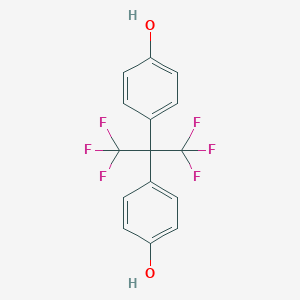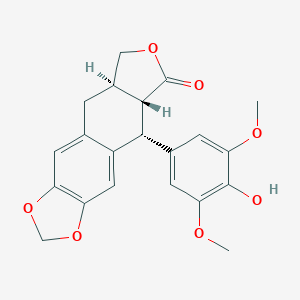
3,5-环己二烯-1,2-二酮,3,6-双(1,1-二甲基乙基)-
描述
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, or C6H8(CH3)2O2, is an organic compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. This compound is a cyclic ketone with a molecular formula of C6H8(CH3)2O2 and a molecular weight of 132.17 g/mol. It is relatively stable at room temperature and has a boiling point of 218-219°C. C6H8(CH3)2O2 is a colorless, crystalline solid that has a sweet, fruity odor.
科学研究应用
Comprehensive Analysis of 3,6-Di-tert-butyl-o-benzoquinone Applications
3,6-Di-tert-butyl-o-benzoquinone, also known as 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione, is a chemical compound with the formula
(C4H9)2C6H2O2(C_4H_9)_2C_6H_2O_2(C4H9)2C6H2O2
. It is a derivative of benzoquinone with tert-butyl groups at the 3 and 6 positions. This compound is notable for its role in various scientific research applications due to its unique chemical properties. Below is a detailed analysis of its applications across different fields.Organic Synthesis: 3,6-Di-tert-butyl-o-benzoquinone serves as a versatile reagent in organic synthesis. It is used in the preparation of benzoxazoles derivative ligands , which are crucial in the development of pharmaceuticals and complex organic molecules. Additionally, it participates in hetero Diels-Alder reactions with acyclic dienes to form 1,4-benzodioxines , compounds that have potential applications in drug development and materials science.
作用机制
Mode of Action
The mode of action of 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione involves reactions with amines . The reaction of 3,6-di-tert-butyl-o-benzoquinone with primary amines produces 3,6-di-tert-butyl-2-hydroxy-4-(alkylimino)cyclohexa-2,5-dienone . With secondary amines, 3,6-di-tert-butyl-4-(dialkylamino)benzene-1,2-diol is formed .
Biochemical Pathways
The compound affects biochemical pathways involving amines . The reaction of 3,6-di-tert-butyl-o-benzoquinone with amines leads to the formation of various N, O-heterocycles and o-aminophenols .
Result of Action
The result of the compound’s action leads to the formation of various products . The reaction between equimolar amounts of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione and secondary amines in isopropanol gives a complex mixture of products .
Action Environment
The action of 3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione can be influenced by environmental factors such as temperature and time .
属性
IUPAC Name |
3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBNZCMLHZKAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187702 | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |
CAS RN |
34105-76-5 | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
ANone: 3,6-Di-tert-butyl-o-benzoquinone, also known as 3,5-cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, is characterized by:
- Spectroscopic Data: Characterized using various techniques including EPR [, , ], IR [], UV-Vis-NIR [, , ], NMR (1H, 13C, and 125Te) [], and single-crystal X-ray diffraction [, , , , ].
A: This compound readily interacts with various metals, acting as a redox-active ligand. For instance, it forms catecholate complexes with tin [] through reduction with tin amalgam. It also reacts with lanthanocenes (Sm, Eu, Yb) to yield catecholate complexes, where the lanthanide ions undergo reduction, losing Cp* ligands in the process [].
A: The reactions with lanthanocenes represent the first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone in the catecholate form [].
ANone: In metal complexes, the compound exhibits rich redox chemistry. For example:
- It can exist as a catecholate dianion (Cat), a radical anion (SQ), or the neutral quinone (Q) form [, , ].
- Its reduction potential is influenced by the metal and coordinating ligands. For instance, coordination with metal halides shifts the reduction potential to more positive values, enhancing its oxidizing capability [].
ANone: Yes, depending on the metal and reaction conditions, various structural arrangements are possible. Some examples include:
- Trigonal prismatic structure: Observed in the indium tris-o-semiquinolate complex, (3,6-SQ)3In [].
- Dimeric structures: Seen in indium(III) iodo-catecholate complex [(3,6-Cat)2In⋅2THF]InI2 [] and tin catecholate complex [Cat2Ga(Et2O)2][CatGa] [].
- Square-planar geometry: Observed in heteroleptic Ni(II) complexes with 3,6-di-tert-butyl-o-benzoquinone catecholate and α-diimine ligands [].
A: The choice of metal significantly influences the reactivity of 3,6-di-tert-butyl-o-benzoquinone. For example, while metallic gallium forms a tris-o-semiquinolate complex with 3,6-di-tert-butyl-o-benzoquinone, the reaction doesn't proceed with the sterically hindered 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone [].
ANone: The compound serves as a building block for creating functional materials:
- Porous polymers: Can be synthesized with 3,6-di-tert-butyl-o-benzoquinone grafted onto their surface. These materials can further react with SbPh3 to generate triphenylantimony(V) catecholate-containing polymers capable of reversibly binding molecular oxygen [].
- Photo- and thermosensitive crystals: Cobalt complexes incorporating 3,6-di-tert-butyl-o-benzoquinone exhibit valence tautomerism, leading to reversible bending under laser irradiation or temperature changes. This property makes them promising candidates for photo- and thermo-actuators [].
ANone: The bulky tert-butyl groups in the 3,6 positions introduce significant steric hindrance, influencing the compound's reactivity and complexation behavior. This steric effect plays a crucial role in:
- Stabilizing radical species: The bulky groups shield the radical center in the semiquinone form, contributing to its stability [].
- Dictating coordination geometry: The steric bulk influences the spatial arrangement of ligands around the metal center in complexes [].
ANone: DFT calculations have been employed to investigate various aspects, including:
- Electronic structure: Analyzing the energy levels and properties of molecular orbitals, providing insights into redox behavior and spectroscopic characteristics [, ].
- Intermolecular interactions: Studying non-covalent interactions, such as Te…O, Te…N, and Te…C, in adducts of tellurium(IV) catecholate with O- and N-donors [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




